4-(3-三氟甲基-1H-吡唑-1-基)苯甲酸

描述

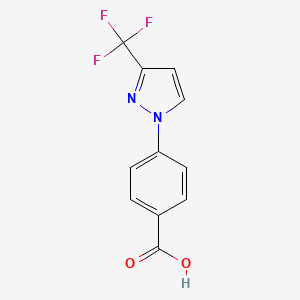

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

科学研究应用

Chemistry

In chemistry, 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of molecules, making it a candidate for drug development.

Medicine

In medicinal chemistry, 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid derivatives are investigated for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial properties.

Industry

Industrially, the compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the synthesis of active ingredients.

作用机制

Target of Action

It is structurally similar to triflusal , a platelet antiaggregant . Triflusal and its principal metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), inhibit cyclo-oxygenase (COX) isoform 1 . COX-1 plays a crucial role in the biosynthesis of thromboxane, a compound that promotes platelet aggregation .

Mode of Action

The compound’s interaction with its targets leads to the inhibition of thromboxane biosynthesis . Additionally, both Triflusal and HTB inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase, restricting cAMP breakdown in platelets and also restricting calcium mobilisation and calcium-dependent platelet aggregation .

Biochemical Pathways

The inhibition of COX-1 and cAMP phosphodiesterase affects the biochemical pathways involved in platelet aggregation . The reduction in thromboxane biosynthesis and the restriction of cAMP breakdown and calcium mobilisation lead to a decrease in platelet aggregation .

Pharmacokinetics

After oral administration, Triflusal is rapidly hydrolysed to HTB . After a single dose of 900mg in healthy volunteers, values for absorption half-life of 0.40 and 2.44 hours were documented for Triflusal and HTB, respectively . Corresponding values for mean maximum plasma concentration were 11.6 and 92.7 mg/L, and for terminal elimination half-life were 0.53 and 34.3 hours . Triflusal elimination is primarily renal: >60% of the parent compound is excreted in the urine, as unchanged Triflusal, HTB and an HTB-glycine conjugate, within 48 hours of administration .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of thromboxane biosynthesis and the restriction of cAMP breakdown and calcium mobilisation . These effects lead to a decrease in platelet aggregation, which can be beneficial in conditions where excessive platelet aggregation is a concern, such as in the prevention of cerebrovascular events .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For instance, reacting 1,1,1-trifluoro-2,4-pentanedione with hydrazine hydrate under reflux conditions yields 3-(trifluoromethyl)-1H-pyrazole.

Coupling with Benzoic Acid: The synthesized pyrazole derivative is then coupled with a benzoic acid derivative. This can be achieved through a nucleophilic aromatic substitution reaction, where the pyrazole acts as a nucleophile attacking the benzoic acid derivative.

Industrial Production Methods

Industrial production of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylate derivatives.

Reduction: Reduction reactions can target the pyrazole ring, potentially converting it into a pyrazoline derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

Oxidation: Carboxylate derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Halogenated or nitrated pyrazole derivatives.

相似化合物的比较

Similar Compounds

4-(trifluoromethyl)benzoic acid: Lacks the pyrazole ring, making it less versatile in biological applications.

3-(trifluoromethyl)-1H-pyrazole: Lacks the benzoic acid moiety, limiting its use in synthetic chemistry.

4-(trifluoromethyl)phenylhydrazine: Contains a hydrazine group instead of a pyrazole ring, altering its reactivity and applications.

Uniqueness

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is unique due to the combination of the trifluoromethyl group, pyrazole ring, and benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

生物活性

4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid (CAS Number: 220462-27-1) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in cancer treatment and other pharmacological areas.

Molecular Structure:

- Formula: C₁₁H₇F₃N₂O₂

- Molecular Weight: 256.18 g/mol

- Melting Point: 189–190 °C

Chemical Identifiers:

- MDL Number: MFCD03086203

- InChI Key: ZQBFVQMSDDVBSD-UHFFFAOYSA-N

- Synonyms: 1-(4-Carboxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, among others.

Synthesis and Characterization

The synthesis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid typically involves the reaction of appropriate benzoic acid derivatives with trifluoromethylated pyrazole intermediates. Various methods have been reported, emphasizing the need for careful optimization to ensure high yield and purity of the final product .

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

In vitro studies demonstrate that 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid can effectively induce apoptosis in these cancer cells, likely through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

This compound also exhibits antibacterial properties. Studies suggest that it may act against a range of bacterial strains by inhibiting key enzymes involved in bacterial growth and replication. The presence of the trifluoromethyl group enhances its potency compared to non-fluorinated analogs .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid has demonstrated anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Study 1: Anticancer Activity Assessment

A study evaluated the antiproliferative effects of various pyrazole derivatives, including 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid, against multiple cancer cell lines. Results indicated that this compound exhibited IC50 values in the low micromolar range for several tested cell lines, suggesting strong anticancer potential.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 5.2 |

| HepG2 (Liver) | 6.8 |

| HCT116 (Colorectal) | 7.5 |

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results revealed that it inhibited bacterial growth at concentrations as low as 10 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

属性

IUPAC Name |

4-[3-(trifluoromethyl)pyrazol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c12-11(13,14)9-5-6-16(15-9)8-3-1-7(2-4-8)10(17)18/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBFVQMSDDVBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381691 | |

| Record name | 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220462-27-1 | |

| Record name | 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。